molecular formula C12H11BrN2O2S B7477751 2-bromo-5-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide

2-bromo-5-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Cat. No. B7477751
M. Wt: 327.20 g/mol
InChI Key: IQTZQILSIRJKQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-5-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as BMTB and has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

BMTB selectively inhibits the activity of a specific protein kinase known as ERK8. This kinase is involved in a range of cellular processes, including cell proliferation, differentiation, and survival. By inhibiting the activity of ERK8, BMTB can modulate these processes and provide insight into the role of this kinase in various biological systems.
Biochemical and Physiological Effects:
BMTB has been shown to have a range of biochemical and physiological effects. Inhibition of ERK8 activity has been linked to decreased cell proliferation, increased apoptosis, and altered gene expression. BMTB has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

BMTB has several advantages for use in lab experiments. It is a highly selective inhibitor of ERK8, which allows for specific modulation of this kinase's activity. Additionally, BMTB is cell-permeable, making it easy to administer to cells in culture. However, BMTB has some limitations, including its relatively low potency and the potential for off-target effects.

Future Directions

There are several future directions for research on BMTB. One area of interest is the development of more potent and selective inhibitors of ERK8. Additionally, BMTB could be used in combination with other compounds to study the interaction between ERK8 and other signaling pathways. Finally, BMTB could be used in preclinical studies to investigate its potential as a therapeutic agent for inflammatory diseases.
Conclusion:
In conclusion, BMTB is a valuable tool compound for scientific research. Its selective inhibition of ERK8 activity has provided insight into the role of this kinase in various biological systems. While BMTB has some limitations, its potential as a therapeutic agent for inflammatory diseases and its use in combination with other compounds make it an exciting area of research for the future.

Synthesis Methods

The synthesis of BMTB involves the reaction of 2-bromo-5-nitrobenzoic acid with 4-methyl-2-thiazolylamine, followed by reduction with tin (II) chloride. This results in the formation of BMTB as a white solid with a melting point of 214-216°C. The purity of the compound can be confirmed using analytical techniques such as HPLC or NMR spectroscopy.

Scientific Research Applications

BMTB has been studied for its potential use as a tool compound in scientific research. It has been shown to selectively inhibit the activity of a specific protein kinase, which is involved in a range of cellular processes. This makes BMTB a valuable tool for studying the role of this protein kinase in various biological systems.

properties

IUPAC Name

2-bromo-5-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2S/c1-7-6-18-12(14-7)15-11(16)9-5-8(17-2)3-4-10(9)13/h3-6H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTZQILSIRJKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=C(C=CC(=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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